molecular formula C13H10INO2 B8735369 4-iodo-N-(2-hydroxyphenyl)benzamide

4-iodo-N-(2-hydroxyphenyl)benzamide

Cat. No.: B8735369
M. Wt: 339.13 g/mol
InChI Key: XRWYJWAGOCHWKQ-UHFFFAOYSA-N
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Description

4-Iodo-N-(2-hydroxyphenyl)benzamide is a halogenated benzamide derivative featuring an iodine atom at the para position of the benzoyl group and a 2-hydroxyphenyl substituent on the amide nitrogen. Its synthesis typically involves coupling reactions between iodinated benzoic acid derivatives and 2-hydroxyphenylamine precursors. For example, describes a related compound, 4-amino-3-chloro-N-(2-hydroxyphenyl)benzamide, synthesized via Vilsmeier reagent activation of chlorobenzoic acid followed by coupling with aniline .

Properties

Molecular Formula

C13H10INO2

Molecular Weight

339.13 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-4-iodobenzamide

InChI

InChI=1S/C13H10INO2/c14-10-7-5-9(6-8-10)13(17)15-11-3-1-2-4-12(11)16/h1-8,16H,(H,15,17)

InChI Key

XRWYJWAGOCHWKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)I)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen Substitution Variants

4-Bromo-N-(2-nitrophenyl)benzamide ()
  • Structural Differences : Replaces iodine with bromine and the 2-hydroxyphenyl group with 2-nitrophenyl.
  • Impact : Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter electronic effects. The nitro group (electron-withdrawing) contrasts with the hydroxyl group (electron-donating), affecting solubility and receptor binding. Structural studies highlight differences in molecular packing and hydrogen bonding .
4-Iodo-N-(4-methoxyphenyl)benzamide ()
  • Structural Differences : Substitutes the 2-hydroxyphenyl group with 4-methoxyphenyl.
  • Impact : Methoxy groups enhance lipophilicity but lack hydrogen-bonding capability compared to hydroxyl groups. This may reduce interactions with polar biological targets, as seen in sulfonamide derivatives where hydroxyl groups improve binding to enzymes like dihydropteroate synthase (DHPS) .

Amide Nitrogen Substituent Variants

4-Iodo-N-(2-phenylethyl)benzamide ()
  • Structural Differences : Replaces 2-hydroxyphenyl with a phenylethyl chain.
  • This structural variation is critical in pharmacokinetics, as seen in radioiodinated analogs like 4-iodo-N-(4-oxobutyl)benzamide, where alkyl chains facilitate membrane permeability .
N-(2-Hydroxyphenyl)-4-phenylbutanamide (A40, )
  • Structural Differences: Replaces the iodobenzoyl group with a 4-phenylbutanoyl chain.
  • Impact : The elongated aliphatic chain may enhance flexibility and binding to hydrophobic pockets in target proteins, as observed in influenza virus inhibitors where alkyl spacers optimize interactions .

Tautomeric and Conformational Variants

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () exhibit tautomerism, which is absent in the title compound due to its rigid benzamide backbone. The absence of tautomeric forms simplifies spectral characterization (e.g., IR spectra lack νS-H bands) and stabilizes binding conformations .

Key Data Table: Structural and Functional Comparisons

Compound Name Key Structural Features Biological/Physical Properties Reference
4-Iodo-N-(2-hydroxyphenyl)benzamide Iodo (C4), 2-hydroxyphenyl (N) Potential hydrogen-bonding via -OH group
4-Bromo-N-(2-nitrophenyl)benzamide Bromo (C4), 2-nitrophenyl (N) Enhanced electron-withdrawing effects
4-Iodo-N-(4-methoxyphenyl)benzamide Iodo (C4), 4-methoxyphenyl (N) Increased lipophilicity, reduced H-bonding
4-Iodo-N-(2-phenylethyl)benzamide Iodo (C4), phenylethyl (N) High hydrophobicity, membrane permeability
N-(2-Hydroxyphenyl)-4-phenylbutanamide Phenylbutanoyl (C4), 2-hydroxyphenyl (N) Flexible aliphatic chain enhances binding

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